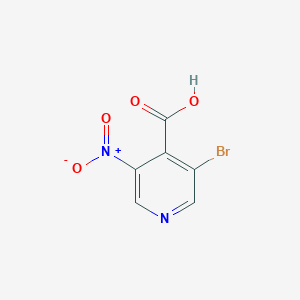

3-Bromo-5-nitropyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-nitropyridine-4-carboxylic acid is a chemical compound with the empirical formula C6H3BrN2O4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of nitropyridines, which are related to 3-Bromo-5-nitropyridine-4-carboxylic acid, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Chemical Reactions Analysis

Nitropyridines, including 3-Bromo-5-nitropyridine-4-carboxylic acid, can undergo a variety of reactions. For example, 3-nitropyridine can form 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines can be synthesized . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Scientific Research Applications

Ligand Design for Biological Material Labeling

A study by Charbonnière, Weibel, and Ziessel (2002) describes the synthesis of ligands with 6-bromo-2,2'-bipyridine pendant arms, which are related to 3-Bromo-5-nitropyridine-4-carboxylic acid. These ligands are significant for the potential labeling of biological materials, showcasing a method to create scaffolds for further functionalization in biological research (Charbonnière, Weibel, & Ziessel, 2002).

Heterocyclic Compound Synthesis

Research by Perevalov et al. (1983) and Prokopov & Yakhontov (1979) involves the synthesis of various heterocyclic compounds using derivatives of 3-Bromo-5-nitropyridine-4-carboxylic acid. These studies contribute to the broader field of organic chemistry and heterocyclic compound synthesis, demonstrating the versatility of 3-Bromo-5-nitropyridine-4-carboxylic acid in forming complex molecular structures (Perevalov et al., 1983); (Prokopov & Yakhontov, 1979).

Chemical Reactions and Solvent Effects

Hertog & Jouwersma (1953) examined the reactivity of various nitropyridine derivatives, including analogs of 3-Bromo-5-nitropyridine-4-carboxylic acid, towards ammonia in different solvents. This study provides insights into how solvent polarity affects the chemical reactions of these compounds, which is crucial for developing synthesis methods for various derivatives (Hertog & Jouwersma, 1953).

Crystal Engineering and Molecular Interaction

Saha, Nangia, & Jaskólski (2005) conducted research on crystal engineering, where they studied molecular tapes mediated by hydrogen and halogen bonds involving compounds related to 3-Bromo-5-nitropyridine-4-carboxylic acid. This research aids in understanding how such compounds can be utilized in crystal design and molecular interaction studies (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

3-Bromo-5-nitropyridine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 3-bromo-5-nitropyridine-4-carboxylic acid belongs, are known to undergo nucleophilic substitution reactions with amines .

Mode of Action

The mode of action of 3-Bromo-5-nitropyridine-4-carboxylic acid involves nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .

Biochemical Pathways

It’s known that nitropyridines can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that the compound can partake in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage .

Action Environment

It’s known that the compound has been recognized as a contaminant in the environment .

properties

IUPAC Name |

3-bromo-5-nitropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAMFKSJMRTSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-nitropyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

![N-((2-ethoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771165.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2771167.png)

![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)